4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbonitrile
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbonitrile is a boron-containing organic compound. It is characterized by the presence of a naphthalene ring substituted with a dioxaborolane group and a carbonitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbonitrile typically involves the borylation of a naphthalene derivative. One common method is the palladium-catalyzed borylation of naphthalene-2-carbonitrile using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or boronates.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The boron group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like DMF or toluene.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives depending on the coupling partner.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbonitrile has several applications in scientific research:
Biology: Potential use in the development of fluorescent probes due to its aromatic structure.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbonitrile primarily involves its reactivity at the boron center. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond with an aryl halide. The nitrile group can also participate in various reactions, such as reduction to form amines .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar borylation reactions.
Phenylboronic acid: Another boron-containing compound commonly used in Suzuki-Miyaura cross-coupling reactions.
Bis(pinacolato)diboron: A widely used boron reagent in organic synthesis.
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbonitrile is unique due to the combination of its boron-containing dioxaborolane group and the aromatic naphthalene ring with a nitrile substituent. This unique structure imparts specific reactivity and properties, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C17H18BNO2 |
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Molecular Weight |
279.1 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C17H18BNO2/c1-16(2)17(3,4)21-18(20-16)15-10-12(11-19)9-13-7-5-6-8-14(13)15/h5-10H,1-4H3 |
InChI Key |
LBXQEXLKBZIBIF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=CC=CC=C23)C#N |
Origin of Product |
United States |
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